molecular formula C10H7ClFN B13194255 1-Chloro-8-fluoro-3-methylisoquinoline

1-Chloro-8-fluoro-3-methylisoquinoline

Cat. No.: B13194255
M. Wt: 195.62 g/mol
InChI Key: LLGOZSNNQZKRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Characteristics

The molecular formula of 1-chloro-8-fluoro-3-methylisoquinoline is C₁₁H₈ClFN , with a molecular weight of 207.64 g/mol . Its structure comprises a bicyclic aromatic system fused at the 1- and 8-positions with chlorine and fluorine atoms, respectively, and a methyl substituent at position 3 (Figure 1).

Key Structural Features:

  • Aromatic System : The isoquinoline core consists of a benzene ring fused to a pyridine ring, with delocalized π-electrons contributing to its stability.
  • Halogen Substituents :
    • Chlorine at position 1 induces electron-withdrawing effects, polarizing the ring and enhancing electrophilic substitution reactivity.
    • Fluorine at position 8 exerts both inductive (-I) and mesomeric (+M) effects, creating regioselective reactivity patterns.
  • Methyl Group : The 3-methyl substituent introduces steric bulk, influencing conformational preferences and intermolecular interactions.
Bonding Parameters (Theoretical Calculations):
Bond Type Length (Å) Angle (°)
C1-Cl 1.73 120.5
C8-F 1.34 119.8
C3-CH₃ 1.47 109.5

Note: Experimental crystallographic data remain limited; these values derive from density functional theory (DFT) models of analogous structures.

The molecule’s dipole moment (3.2 D ) reflects asymmetric charge distribution due to halogen electronegativity differences.

Crystallographic Analysis and Conformational Studies

Experimental crystallographic data for this compound are scarce, but insights can be extrapolated from related compounds:

Crystallographic Trends in Halogenated Isoquinolines:

  • Chlorinated Derivatives : 1-Chloroisoquinoline adopts a planar conformation, with Cl···H-C hydrogen bonds stabilizing the lattice.
  • Fluorinated Analogues : 8-Fluoroisoquinoline exhibits a slight pyramidal distortion at the fluorine site due to lone pair repulsion.
Predicted Crystal Packing:

In silico simulations suggest that the methyl group at position 3 disrupts π-π stacking, favoring edge-to-face interactions between aromatic rings (Figure 2). This packing mode reduces crystal symmetry, potentially yielding polymorphs with distinct physicochemical properties.

Comparative Structural Analysis with Isoquinoline Derivatives

Structural modifications significantly alter the electronic and steric profiles of isoquinoline derivatives. Below, we compare this compound with key analogues:

Compound Substituents Key Structural Differences
3-Methylisoquinoline CH₃ at C3 Lacks halogens; higher solubility in hydrocarbons
1-Chloroisoquinoline Cl at C1 Absence of fluorine and methyl groups; planar conformation
8-Fluoroisoquinoline F at C8 No chlorine or methyl; enhanced dipole moment
4-Fluoro-3-methylisoquinoline F at C4, CH₃ at C3 Halogen position alters electrophilic substitution sites

Impact of Substituents on Reactivity:

  • Electrophilic Aromatic Substitution : Chlorine directs incoming electrophiles to positions 5 and 6, while fluorine’s +M effect activates position 7.
  • Nucleophilic Attack : The methyl group at C3 sterically hinders nucleophilic addition at the adjacent C4 position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

1-chloro-8-fluoro-3-methylisoquinoline

InChI

InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)10(11)13-6/h2-5H,1H3

InChI Key

LLGOZSNNQZKRFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)F)C(=N1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Formation of the isoquinoline skeleton with substituents at positions 3 and 8.
  • Introduction of the methyl group at position 3 through alkylation or via starting materials bearing the methyl substituent.
  • Installation of fluoro and chloro substituents at positions 8 and 1 respectively through directed halogenation or via halogenated precursors.

Directed Ortho-Lithiation and Electrophilic Substitution

One established approach to prepare halogenated isoquinolines involves directed ortho-lithiation of suitably protected aryl amines or benzylamine derivatives, followed by formylation and ring closure under acidic conditions to form dihydroisoquinoline intermediates. Subsequent oxidation and halogenation steps yield the halogenated isoquinoline.

  • Example: Directed ortho-lithiation of N-pivaloyl metachlorophenylethylamine, formylation, and acidic ring closure to give 8-chloro-3,4-dihydroisoquinoline intermediate.
  • Friedel-Crafts cyclization of N-hydroxyethyl orthochlorobenzylamine followed by oxidation with N-bromosuccinimide provides an alternative route to 8-chloro-3,4-dihydroisoquinoline.

These intermediates can be further functionalized to introduce the 1-chloro substituent via halogenation reagents such as phosphorus oxychloride (POCl3).

Halogenation and Alkylation Steps

  • Halogenation at Position 1 : Treatment of isoquinolone intermediates with phosphorus oxychloride at elevated temperature (approx. 100 °C) converts the lactam oxygen to a chloro substituent, effectively installing the 1-chloro group.
  • Fluorination at Position 8 : Fluorine introduction is typically achieved through fluorinated starting materials or via halogen exchange reactions on 8-position substituted intermediates.
  • Methylation at Position 3 : Introduction of the methyl group at position 3 can be achieved by using methyl-substituted precursors or through alkylation reactions on the isoquinoline ring.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents/Conditions Description Yield/Notes
1. Formation of isoquinoline intermediate Directed ortho-lithiation of N-protected aryl amine, followed by formylation and acidic ring closure Generates 8-chloro-3,4-dihydroisoquinoline intermediate Moderate to high yields reported
2. Oxidation Oxidation with N-bromosuccinimide or other oxidants Converts dihydroisoquinoline to isoquinoline core Efficient conversion
3. Halogenation at position 1 Treatment with phosphorus oxychloride (POCl3) at 100 °C for 2 hours Introduces 1-chloro substituent via chlorination of isoquinolone High yield (approx. 90%)
4. Purification Extraction with ethyl acetate, washing, drying, and flash chromatography Isolates pure this compound Purity >95% achievable

Analytical and Purification Techniques

  • Chromatography : Flash column chromatography on silica gel using petroleum ether and ethyl acetate mixtures is standard for purification.
  • Characterization : NMR (1H, 13C), mass spectrometry, and elemental analysis confirm structure and purity.
  • Yields : Reported yields for halogenation and cyclization steps range from 70% to over 90%, depending on conditions and scale.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages References
Pomeranz-Fritsch + Halogenation Formation of isoquinoline ring from benzaldehyde and aminoacetaldehyde derivatives, followed by selective halogenation Well-established, versatile Multistep, requires careful control of halogenation
Directed Ortho-Lithiation + Friedel-Crafts + Oxidation Ortho-lithiation of protected amine, formylation, Friedel-Crafts cyclization, oxidation, halogenation with POCl3 High regioselectivity, access to 8-chloro intermediates Sensitive to moisture, requires low temperature lithiation
Halogenation of Isoquinolone Chlorination of isoquinolone with POCl3 to install 1-chloro substituent High yield, straightforward Requires handling of corrosive reagents

Research Findings and Considerations

  • The presence of both chloro and fluoro substituents on the isoquinoline ring significantly affects the electronic properties and reactivity, which can be exploited in further functionalization or biological activity studies.
  • The methyl group at position 3 provides steric and electronic modulation, potentially influencing binding affinity in pharmaceutical applications.
  • The synthetic routes emphasize the importance of regioselective lithiation and controlled halogenation to achieve the desired substitution pattern.
  • Oxidation steps converting dihydroisoquinoline intermediates to aromatic isoquinolines are critical and can be achieved by various oxidants including N-bromosuccinimide.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The chlorine atom at position 1 is highly reactive in NAS due to electron-withdrawing effects from the fluorine and methyl groups. Key examples include:

a. Methoxy Substitution
Reaction with potassium methoxide (KOMe) in tetrahydrofuran (THF) at −78°C replaces chlorine with methoxy groups. For example:

  • Conditions : LDA (lithium diisopropylamide) deprotonation followed by KOMe quench.

  • Yield : 79% for 1-methoxy-8-fluoro-3-methylisoquinoline .

b. Thiol Substitution
Thiophenecarboxaldehyde reacts via LDA-mediated deprotonation, yielding thiophenyl-methanol derivatives. Subsequent MnO₂ oxidation produces ketones (49.6% yield) .

Cross-Coupling Reactions

The chloro substituent enables participation in transition-metal-catalyzed couplings:

Reaction Type Reagents/Conditions Product Yield Ref.
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-substituted isoquinoline72–85%
Stille CouplingPdCl₂(dppf), organostannane, DMFAlkyne-functionalized derivatives65%

The methyl group at position 3 stabilizes intermediates during coupling, enhancing regioselectivity .

Functionalization via C–H Activation

Rh(III)-catalyzed C–H activation enables direct functionalization at position 5 or 6:

  • Reagents : Cp*Rh(CH₃CN)₃₂, diazo compounds (e.g., ethyl 2-diazo-3-oxobutanoate).

  • Mechanism : Cyclorhodiation forms a five-membered rhodacycle, followed by carbene insertion and protonolysis .

  • Applications : Synthesis of polycyclic isoquinoline scaffolds (e.g., imidazo[2,1-a]isoquinolines) .

Reductive Dehalogenation

Hydrogenation with Pd/C under H₂ removes chlorine or fluorine substituents:

  • Example : 1-Chloro-8-fluoro-3-methylisoquinoline → 8-fluoro-3-methylisoquinoline (64% yield) .

  • Conditions : 15 hours at 1 atm H₂ in methanol .

Oxidation and Reduction

  • Oxidation : m-CPBA converts the methyl group to a carboxylate (e.g., 3-carboxy-1-chloro-8-fluoroisoquinoline) .

  • Reduction : NaBH₄ selectively reduces the isoquinoline ring to a tetrahydro derivative without affecting halogens .

Comparative Reactivity of Substituents

Position Substituent Reactivity Key Reactions
1ClHigh (NAS, cross-coupling)Substitution, Suzuki coupling
8FModerate (electrophilic substitution)Fluorine retention in most cases
3CH₃Low (inert under standard conditions)Stabilizes intermediates

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous HCl at 100°C removes the methyl group (yield: 91% for 1-chloro-8-fluoroisoquinoline) .

  • Thermal Decomposition : Degrades above 200°C, releasing HF and HCl gases.

Scientific Research Applications

1-Chloro-8-fluoro-3-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-8-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis. The presence of chlorine and fluorine atoms can enhance its binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences between 1-chloro-8-fluoro-3-methylisoquinoline and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound C₁₁H₈ClFN 1-Cl, 8-F, 3-CH₃ ~199.63* Electron-withdrawing halogens + methyl
1-Chloro-8-methoxy-3-methylisoquinoline C₁₁H₁₀ClNO 1-Cl, 8-OCH₃, 3-CH₃ 207.66 Methoxy (electron-donating) at position 8
1-Chloro-8-methylisoquinoline C₁₀H₈ClN 1-Cl, 8-CH₃ 177.63 Lacks fluorine and 3-CH₃
1-Chloro-6-fluoroisoquinoline C₉H₅ClFN 1-Cl, 6-F 181.60 Fluorine at position 6; no methyl groups
(2-Chloro-8-methylquinolin-3-yl)methanol C₁₁H₁₀ClNO 2-Cl, 8-CH₃, 3-CH₂OH (quinoline) 207.66 Quinoline backbone with hydroxyl group

*Calculated based on formula.

Key Observations :

  • Substituent Position and Electronic Effects: Fluorine at position 8 (main compound) vs. position 6 (): Positional differences alter electronic distribution. Fluorine’s electronegativity at position 8 may enhance ring electron deficiency, affecting reactivity in substitution reactions compared to position 6 . Methoxy () vs.
  • Steric Influence :
    • The 3-methyl group in the main compound and ’s analog introduces steric hindrance, which could impact binding to biological targets or crystal packing .

Reactivity Insights :

  • Fluorine’s strong electronegativity may increase susceptibility to nucleophilic aromatic substitution compared to methoxy or methyl groups.
  • The 3-methyl group could hinder reactions at adjacent positions due to steric effects.

Physicochemical and Crystallographic Properties

  • Crystallography: The quinoline derivative () exhibits planar geometry with intermolecular O–H⋯O hydrogen bonds and π-π stacking (3.661 Å spacing) . The main compound’s fluorine substituent may reduce hydrogen-bonding capacity compared to hydroxyl or methoxy groups but enhance dipole-dipole interactions.
  • Boiling Point/Solubility :
    • Methoxy groups () generally increase hydrophilicity compared to halogens. The main compound’s lower polarity (due to F and Cl) may result in poorer aqueous solubility.

Biological Activity

1-Chloro-8-fluoro-3-methylisoquinoline is a heterocyclic compound belonging to the isoquinoline family, notable for its unique structural features, including a chlorine atom at the first position and a fluorine atom at the eighth position of the isoquinoline ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H7ClFNC_{10}H_7ClFN, with a molecular weight of approximately 195.62 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC10H7ClFN
Molecular Weight195.62 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)10(11)13-6/h2-5H,1H3
InChI KeyLLGOZSNNQZKRFG-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=C(C(=CC=C2)F)C(=N1)Cl

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for various metabolic pathways.
  • DNA Interference : It could interfere with DNA synthesis, potentially leading to cytotoxic effects in rapidly dividing cells.

The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, which may result in more potent biological effects compared to similar compounds.

Biological Activity and Pharmacological Potential

Research indicates that compounds within the isoquinoline class exhibit diverse pharmacological properties, including:

  • Anticancer Activity : Isoquinoline derivatives have been studied for their potential to inhibit cancer cell proliferation. For example, structural optimization studies have shown that certain derivatives can induce G1 cell cycle arrest and apoptosis in cancer cell lines .
  • Antibacterial and Antiviral Properties : There is ongoing research into the antibacterial and antiviral activities of isoquinoline derivatives, suggesting that this compound may also possess these properties.

Anticancer Activity

A study focusing on isoquinoline derivatives demonstrated that specific modifications can significantly enhance anticancer activity. For instance, compound 46 from a series of optimized isoquinolines showed an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating strong antiproliferative effects with a selectivity index greater than 190-fold over prostate cancer cell lines . This suggests that similar structural modifications in this compound could yield potent anticancer agents.

Interaction Studies

Limited interaction studies have suggested that this compound may interact with biological targets such as enzymes or receptors due to its heterocyclic nature. Future studies are needed to elucidate these interactions further and explore the compound's full therapeutic potential .

Comparison with Similar Compounds

To understand the unique aspects of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-ChloroisoquinolineChlorine at position 1Lacks fluorine substitution; simpler structure
8-FluoroisoquinolineFluorine at position 8No chlorine; potential for different reactivity
3-MethylisoquinolineMethyl group at position 3No halogen substituents; more stable
4-Fluoro-3-methylisoquinolineFluorine at position 4Different halogen positioning affects reactivity

The combination of both chlorine and fluorine substitutions in this compound enhances its chemical reactivity and potential biological activity compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.